2-[4-[4-(5-Amino-3-methylpyrazol-1-yl)phenyl]phenyl]-5-methylpyrazol-3-amine
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Overview
Description
2-[4-[4-(5-Amino-3-methylpyrazol-1-yl)phenyl]phenyl]-5-methylpyrazol-3-amine is a complex organic compound featuring a pyrazole core Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(5-Amino-3-methylpyrazol-1-yl)phenyl]phenyl]-5-methylpyrazol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by functionalization to introduce the amino and methyl groups. Key steps include:
Formation of the Pyrazole Core: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reactions: The phenyl groups are introduced through Suzuki or Heck coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with boronic acids or alkenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitro groups (if present) to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its pyrazole core is a versatile scaffold in organic synthesis, enabling the construction of various heterocyclic compounds.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor. The pyrazole ring can interact with active sites of enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, 2-[4-[4-(5-Amino-3-methylpyrazol-1-yl)phenyl]phenyl]-5-methylpyrazol-3-amine is explored for its anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising therapeutic agent.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. The pyrazole ring can bind to the active site of enzymes, blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site. The specific pathways affected depend on the enzyme targeted, which can range from kinases involved in cell signaling to enzymes in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: Similar in structure but lacks the extended aromatic system.
4-Aminopyrazole: Another isomer with different substitution patterns.
5-Aminopyrazole: Shares the amino group at the 5-position but differs in other substituents.
Uniqueness
2-[4-[4-(5-Amino-3-methylpyrazol-1-yl)phenyl]phenyl]-5-methylpyrazol-3-amine is unique due to its extended aromatic system, which enhances its stability and potential for diverse interactions in biological systems. This makes it more versatile compared to simpler aminopyrazoles.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from organic synthesis to medicinal chemistry.
Properties
IUPAC Name |
2-[4-[4-(5-amino-3-methylpyrazol-1-yl)phenyl]phenyl]-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c1-13-11-19(21)25(23-13)17-7-3-15(4-8-17)16-5-9-18(10-6-16)26-20(22)12-14(2)24-26/h3-12H,21-22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUNYHUATRYHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=CC(=N4)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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